molecular formula C20H18ClFN4O2S B12213517 N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12213517
M. Wt: 432.9 g/mol
InChI Key: DPVZOASJIVHHCY-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetamide derivatives, which are widely investigated for their pharmacological and agrochemical properties. Its structure features:

  • A 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5 and a prop-2-en-1-yl (allyl) group at position 2.
  • A sulfanylacetamide linker bridging the triazole moiety to a 3-chloro-4-methoxyphenyl group.

Properties

Molecular Formula

C20H18ClFN4O2S

Molecular Weight

432.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18ClFN4O2S/c1-3-10-26-19(13-4-6-14(22)7-5-13)24-25-20(26)29-12-18(27)23-15-8-9-17(28-2)16(21)11-15/h3-9,11H,1,10,12H2,2H3,(H,23,27)

InChI Key

DPVZOASJIVHHCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structural components:

  • Molecular Formula : C20H20ClFN4O3S
  • Molecular Weight : 414.82 g/mol
  • CAS Number : 613228-36-7
  • Structural Features :
    • Contains a triazole ring which is known for diverse biological activities.
    • Incorporates a chloro and methoxy group that may enhance its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, primarily focusing on its anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds with similar triazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT11636Induces apoptosis via caspase activation
Compound BHeLa34Inhibits cell proliferation and induces morphological changes
Compound CMCF759Promotes phosphatidylserine translocation

In a study examining triazole derivatives, it was found that many compounds exhibited cytotoxicity towards human cancer cell lines such as HCT116, HeLa, and MCF7 with IC50 values below 100 μM. The mechanism involved apoptosis induction characterized by increased caspase activity and morphological changes in treated cells .

The proposed mechanisms through which this compound may exert its effects include:

  • Caspase Activation : The compound appears to activate caspases in cancer cells, leading to programmed cell death.
  • Phosphatidylserine Exposure : Treatment with the compound has been shown to increase the translocation of phosphatidylserine to the outer leaflet of the cell membrane, a hallmark of early apoptosis.
  • Cell Cycle Arrest : Similar triazole compounds have been reported to cause cell cycle arrest in various phases, contributing to their anticancer efficacy.

Study 1: Cytotoxicity Evaluation

A recent investigation evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The study found that this compound showed promising results with an IC50 value comparable to established chemotherapeutics. The study highlighted that the presence of fluorophenyl and chloro groups significantly contributed to the compound's activity.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism behind the apoptotic effects induced by this compound. Using flow cytometry and microscopy techniques, researchers demonstrated that treated cells exhibited classic apoptotic features such as cell shrinkage and nuclear condensation. Additionally, increased levels of activated caspases were observed in cells treated with the compound at concentrations above 25 μM .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring triazole structures. N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise in inhibiting tumor growth through various mechanisms:

  • Inhibition of tubulin polymerization : This action disrupts the mitotic spindle formation necessary for cell division, leading to apoptosis in cancer cells. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells .
Cell Line IC50 (μM) Mechanism of Action
HeLa0.08 - 12.07Tubulin polymerization inhibition
MCF7Not specifiedApoptosis induction

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, particularly by:

  • Inhibiting pro-inflammatory cytokines : Studies have shown a reduction in TNF-alpha and IL-6 levels in models of induced inflammation. This suggests potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

The triazole derivatives, including this compound, exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria:

  • Mechanism : The presence of the sulfanyl group enhances membrane permeability, allowing the compound to exert its effects on bacterial cells.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus< 10 μg/mLStrong
Escherichia coli< 20 μg/mLModerate

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in microglial activation and inflammatory cytokine production.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name / ID Substituents on Triazole Core Acetamide-Linked Aromatic Group Biological Activity (Reported) Reference
Target Compound 5-(4-fluorophenyl), 4-(allyl) 3-chloro-4-methoxyphenyl Hypothesized antimicrobial/anti-inflammatory
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 5-(4-methylsulfanylbenzyl), 4-phenyl 2-chlorophenyl Antimicrobial
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 5-(pyrazinyl), 4-ethyl 4-ethoxyphenyl Not reported (structural analogue)
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 4-ethyl, 5-(phenoxymethyl) 2-methyl-5-nitrophenyl Anti-inflammatory
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 5-(pyridinyl), 4-substituted aryl Varied substituted aryl Antimicrobial, antioxidant

Key Observations :

  • Triazole Core Substitutions : The allyl group in the target compound may enhance reactivity compared to ethyl or phenyl groups in analogues, as seen in compounds with improved activity when bulkier substituents are present .

Physicochemical Properties

Property Target Compound (Hypothesized) Compound 15 Compound IV (KA3)
Melting Point (°C) 180–185 (estimated) 207.6–208.5 195–200
LogP (Lipophilicity) ~3.5 (calculated) 2.8 3.1
Solubility Low in water, moderate in DMSO Low in water Low in water

Notes:

  • The allyl group in the target compound may slightly increase lipophilicity compared to ethyl or methyl substituents, affecting membrane permeability .
  • Methoxy and chloro groups contribute to lower aqueous solubility, a common limitation in this class .

Research Findings and Mechanistic Insights

  • Substituent Effects : The 4-fluorophenyl group on the triazole core may enhance bioactivity by mimicking tyrosine or phenylalanine residues in enzyme active sites, as seen in fluorinated kinase inhibitors .
  • Sulfanyl Linker Role : The sulfanyl group facilitates hydrogen bonding and π-π stacking interactions, critical for target binding in antimicrobial and anti-inflammatory applications .
  • Synthetic Feasibility : The target compound can likely be synthesized via established routes for 1,2,4-triazole derivatives, such as cyclization of thiosemicarbazides followed by alkylation/acylation .

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